molecular formula C7H15NO4S B1305632 3-(1,1-Dioxo-tetrahydro-1lambda*6*-thiophen-3-yl-amino)-propane-1,2-diol CAS No. 305855-91-8

3-(1,1-Dioxo-tetrahydro-1lambda*6*-thiophen-3-yl-amino)-propane-1,2-diol

Cat. No.: B1305632
CAS No.: 305855-91-8
M. Wt: 209.27 g/mol
InChI Key: OTEWYXHAMMFDLD-UHFFFAOYSA-N
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Description

3-(1,1-Dioxo-tetrahydro-1lambda6-thiophen-3-yl-amino)-propane-1,2-diol is a synthetic organic compound characterized by the presence of a thiophene ring with a sulfone group and an amino-propane-1,2-diol moiety

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-(1,1-Dioxo-tetrahydro-1lambda6-thiophen-3-yl-amino)-propane-1,2-diol typically involves the following steps:

  • Formation of the Thiophene Ring : The thiophene ring can be synthesized through the cyclization of a suitable diene with sulfur sources under controlled conditions.
  • Introduction of the Sulfone Group : The thiophene ring is then oxidized to introduce the sulfone group. This can be achieved using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
  • Amination : The amino group is introduced via nucleophilic substitution reactions, often using amines under basic conditions.
  • Attachment of the Propane-1,2-diol Moiety : The final step involves the attachment of the propane-1,2-diol moiety through a coupling reaction, which can be facilitated by catalysts such as palladium or copper.

Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of automated reactors and real-time monitoring systems can optimize reaction conditions and scale up the production efficiently.

Chemical Reactions Analysis

Types of Reactions:

  • Oxidation : The compound can undergo further oxidation to form sulfoxides or sulfones.
  • Reduction : Reduction reactions can convert the sulfone group back to a sulfide.
  • Substitution : The amino group can participate in substitution reactions, allowing for the introduction of various functional groups.
Common Reagents and Conditions:
  • Oxidizing Agents : Hydrogen peroxide, m-chloroperbenzoic acid.
  • Reducing Agents : Sodium borohydride, lithium aluminum hydride.
  • Substitution Reagents : Alkyl halides, acyl chlorides.
Major Products:
  • Oxidation : Formation of sulfoxides or sulfones.
  • Reduction : Formation of thiols or sulfides.
  • Substitution : Formation of N-substituted derivatives.

Scientific Research Applications

Chemistry: In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction mechanisms and the development of novel synthetic methodologies.

Biology: In biological research, 3-(1,1-Dioxo-tetrahydro-1lambda6-thiophen-3-yl-amino)-propane-1,2-diol is studied for its potential as a bioactive molecule. It may exhibit antimicrobial, antifungal, or anticancer properties, making it a candidate for drug development.

Medicine: In medicine, this compound is investigated for its therapeutic potential. Its ability to interact with biological targets such as enzymes and receptors could lead to the development of new pharmaceuticals.

Industry: In industrial applications, this compound can be used as an intermediate in the production of polymers, resins, and other materials. Its stability and reactivity make it suitable for various manufacturing processes.

Mechanism of Action

The mechanism of action of 3-(1,1-Dioxo-tetrahydro-1lambda6-thiophen-3-yl-amino)-propane-1,2-diol involves its interaction with specific molecular targets. The sulfone group can form strong interactions with nucleophilic sites, while the amino group can participate in hydrogen bonding and electrostatic interactions. These interactions can modulate the activity of enzymes, receptors, and other proteins, leading to the compound’s biological effects.

Comparison with Similar Compounds

Similar Compounds:

  • 2-(1,1-Dioxo-tetrahydro-1lambda6-thiophen-3-yl-amino)-ethanol
  • 4-[(1,1-Dioxo-tetrahydro-1lambda6-thiophen-3-yl-amino)-methyl]-benzoic acid

Uniqueness: Compared to similar compounds, 3-(1,1-Dioxo-tetrahydro-1lambda6-thiophen-3-yl-amino)-propane-1,2-diol is unique due to its specific combination of functional groups. This unique structure allows for distinct reactivity and interaction profiles, making it a valuable compound for various applications.

By understanding the synthesis, reactions, applications, and mechanisms of 3-(1,1-Dioxo-tetrahydro-1lambda6-thiophen-3-yl-amino)-propane-1,2-diol, researchers can further explore its potential in scientific and industrial fields.

Properties

IUPAC Name

3-[(1,1-dioxothiolan-3-yl)amino]propane-1,2-diol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H15NO4S/c9-4-7(10)3-8-6-1-2-13(11,12)5-6/h6-10H,1-5H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OTEWYXHAMMFDLD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CS(=O)(=O)CC1NCC(CO)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H15NO4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90385292
Record name 3-[(2,3-Dihydroxypropyl)amino]-1lambda~6~-thiolane-1,1-dione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90385292
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

209.27 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

305855-91-8
Record name 3-[(2,3-Dihydroxypropyl)amino]-1lambda~6~-thiolane-1,1-dione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90385292
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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